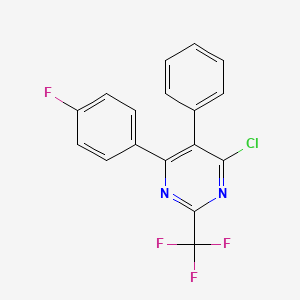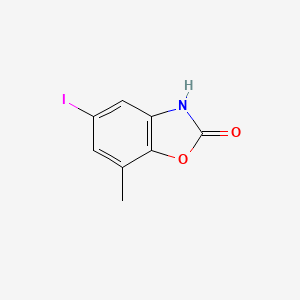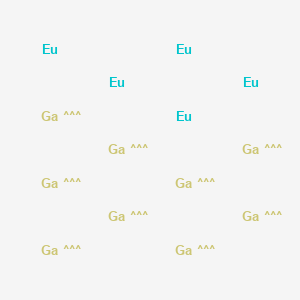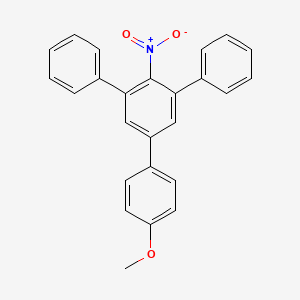
Cobalt--ruthenium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–ruthenium (1/1) is a bimetallic compound composed of cobalt and ruthenium in equal proportions. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/1) can be synthesized through various methods, including hydrothermal synthesis, reduction-impregnation, and atomic layer deposition. One common method involves the hydrothermal synthesis of cobalt ruthenium sulfides, where cobalt and ruthenium salts are reacted under high-temperature and high-pressure conditions to form the desired compound . Another method is the hybrid reduction-impregnation technique, where ruthenium is first reduced on a support material, followed by the impregnation of cobalt .
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/1) typically involves large-scale hydrothermal synthesis or reduction-impregnation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various industrial applications. The choice of method depends on the desired properties of the final product and the specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–ruthenium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–ruthenium (1/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt and ruthenium oxides, while reduction can yield metallic cobalt and ruthenium.
Aplicaciones Científicas De Investigación
Cobalt–ruthenium (1/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution reactions (HER) and Fischer-Tropsch synthesis
Energy Storage: Cobalt–ruthenium (1/1) is employed in the development of supercapacitors and batteries due to its excellent electrochemical properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as nanostructures and composites, for various technological applications.
Biological and Medical Research: Ruthenium-based compounds, including cobalt–ruthenium (1/1), are investigated for their potential antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of cobalt–ruthenium (1/1) varies depending on its application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates. The unique electronic properties of cobalt and ruthenium enhance the compound’s catalytic efficiency .
In biological applications, ruthenium-based compounds are known to interact with DNA and other cellular components, disrupting cellular processes and exhibiting antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific compound and its structure.
Comparación Con Compuestos Similares
Cobalt–ruthenium (1/1) can be compared with other bimetallic compounds, such as cobalt–nickel, cobalt–iron, and ruthenium–platinum. Each of these compounds has unique properties and applications:
Cobalt–nickel: Known for its excellent magnetic and catalytic properties, often used in energy storage and magnetic materials.
Cobalt–iron: Exhibits strong magnetic properties and is used in magnetic storage devices and catalysis.
Ruthenium–platinum: Highly efficient catalyst for various chemical reactions, including hydrogen evolution and oxidation reactions, but is more expensive due to the high cost of platinum
Cobalt–ruthenium (1/1) stands out due to its balanced combination of catalytic efficiency, cost-effectiveness, and versatility in various applications.
Propiedades
Número CAS |
581102-59-2 |
|---|---|
Fórmula molecular |
CoRu |
Peso molecular |
160.0 g/mol |
Nombre IUPAC |
cobalt;ruthenium |
InChI |
InChI=1S/Co.Ru |
Clave InChI |
VLWBWEUXNYUQKJ-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)



![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)







